6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate

Catalog No.
S12208088
CAS No.
M.F
C9H10BrNO5S2
M. Wt
356.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate

Product Name

6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate

IUPAC Name

6-bromo-2-methylsulfanyl-1H-indol-3-ol;sulfuric acid

Molecular Formula

C9H10BrNO5S2

Molecular Weight

356.2 g/mol

InChI

InChI=1S/C9H8BrNOS.H2O4S/c1-13-9-8(12)6-3-2-5(10)4-7(6)11-9;1-5(2,3)4/h2-4,11-12H,1H3;(H2,1,2,3,4)

InChI Key

VRJKGSMPCDHHBG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=C(N1)C=C(C=C2)Br)O.OS(=O)(=O)O

6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate, also known as Tyrindoxyl sulfate, is a compound belonging to the indole family. Indoles are characterized by a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound features a bromine atom at the 6-position, a methylthio group at the 2-position, and a sulfate group attached to the hydroxyl at the 3-position of the indole structure. Its molecular formula is C9H8BrNO4SC_9H_8BrNO_4S with a molecular weight of approximately 338.2 g/mol .

The chemical behavior of 6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate can be influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Sulfation Reactions: The sulfate group can participate in esterification reactions, forming esters with alcohols or phenols.
  • Redox Reactions: The indole structure can engage in redox reactions, particularly under acidic or basic conditions.

These reactions are essential for understanding its reactivity in biological systems and synthetic applications.

Research indicates that 6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate exhibits significant biological activity. It has been studied for its potential roles in:

  • Antimicrobial Activity: Compounds with indole structures often show antimicrobial properties, making this compound a candidate for further exploration in antibiotic development.
  • Antioxidant Properties: Indoles are known for their ability to scavenge free radicals, suggesting that this compound may provide protective effects against oxidative stress.
  • Hormonal Modulation: Some studies indicate that indole derivatives can influence hormonal pathways, potentially affecting metabolic processes and signaling pathways in cells.

The synthesis of 6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate can be achieved through several methods:

  • Bromination of Indole Derivatives: Starting from 2-(methylthio)-1H-indole-3-ol, bromination can be performed using bromine or brominating agents under controlled conditions to introduce the bromine atom at the 6-position.
  • Sulfation Reaction: The hydroxyl group at the 3-position can be converted to a sulfate ester using sulfuric acid or chlorosulfonic acid, facilitating the formation of the sulfate moiety.
  • Methylthio Group Introduction: The methylthio group may be introduced via methylation reactions using methyl sulfide or other methylating agents on appropriate indole precursors.

These methods highlight the versatility in synthetic approaches to obtain this compound.

6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate has potential applications in various fields:

  • Pharmaceutical Development: Its antimicrobial and antioxidant properties make it a candidate for drug formulation aimed at treating infections or oxidative stress-related diseases.
  • Research Tool: In biochemical research, it can serve as a tool to study indole-related pathways and mechanisms in cellular models.
  • Agricultural Chemistry: Given its biological activity, it may find applications in developing agrochemicals aimed at enhancing plant health or pest resistance.

Interaction studies involving 6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate focus on its effects on biological systems:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action and therapeutic potential.
  • Cellular Uptake Studies: Understanding how cells absorb and metabolize this compound is crucial for evaluating its bioavailability and efficacy.

Such studies are essential for determining its pharmacokinetic properties and potential side effects.

Several compounds share structural similarities with 6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate. Here is a comparison highlighting its uniqueness:

Compound NameStructure HighlightsUnique Features
Tyrindoxyl sulfateContains an indole structure with a sulfate groupUnique bromine and methylthio substituents
Indole-3-acetic acidA simple indole derivative without halogen or sulfurLacks the bromine and methylthio groups
5-BromoindoleBrominated indole without additional functional groupsNo sulfur or methylthio substituents
Indole-3-carboxylic acidContains carboxylic acid instead of sulfateDifferent functional group chemistry

This table illustrates how 6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate stands out due to its specific halogen and sulfur functionalities, influencing its chemical behavior and biological properties.

Tyrindoxyl sulfate was first characterized in the hypobranchial glands of Muricidae molluscs, including Dicathais orbita and Plicopurpura pansa, where it serves as the dominant precursor to Tyrian purple. These marine gastropods have been harvested since antiquity for their purple secretions, with archaeological evidence linking their use to Phoenician and Minoan civilizations. The compound’s natural occurrence correlates with the molluscs’ defense mechanisms, as enzymatic oxidation of tyrindoxyl sulfate produces the antimicrobial pigment 6,6′-dibromoindigo.

Recent metabolomic studies reveal that tyrindoxyl sulfate constitutes up to 80% of the brominated indole derivatives in D. orbita hypobranchial secretions, accompanied by minor quantities of indoxyl sulfate and tyrindoxyl S-oxide sulfate. Its concentration varies seasonally, peaking during reproductive cycles—a phenomenon attributed to the compound’s dual role in chemical defense and egg-mass pigmentation.

Chemical Significance in Biosynthetic Pathways of Tyrian Purple

The biosynthetic route from tyrindoxyl sulfate to Tyrian purple involves a two-step enzymatic process (Figure 1):

  • Sulfatase-mediated hydrolysis: Removal of the sulfate group yields 6-bromo-2-(methylthio)indoxyl.
  • Oxidative dimerization: Air oxidation catalyzed by aryl sulfatases forms 6,6′-dibromoindigo, the principal component of Tyrian purple.

This pathway exhibits remarkable regioselectivity, with <5% of byproducts such as indirubin or isoindigo observed under physiological conditions. Comparative studies of Muricidae species demonstrate that tyrindoxyl sulfate’s methylthio (-SMe) group enhances oxidative stability compared to non-sulfated precursors, enabling efficient pigment deposition in marine environments.

Table 1: Key intermediates in Tyrian purple biosynthesis

CompoundRole in PathwayNatural Source
Tyrindoxyl sulfatePrimary precursorD. orbita hypobranchial gland
6-BromoindoxylTransient intermediateEnzymatic hydrolysis
6,6′-DibromoindigoTerminal pigmentOxidative dimerization

Contemporary Relevance in Organic Chemistry and Marine Natural Product Research

Modern applications of tyrindoxyl sulfate span three domains:

  • Biocatalysis: Engineered Providencia rettgeri strains expressing indole biodegradation gene clusters (GS-A to GS-D) convert 6-bromoindole to Tyrian purple with 66.2% efficiency—surpassing traditional chemical synthesis routes.
  • Pharmaceutical probes: The compound’s selective inhibition of protein kinase C isoforms (IC₅₀ = 3.2 μM for PKC-θ) has spurred interest in immunomodulatory drug development.
  • Sustainable materials: Microbial production systems yield 253.4 μM Tyrian purple from 1,000 μM 6-bromoindole, offering eco-friendly alternatives to mollusc harvesting.

Molecular Architecture: Bromine, Methylthio, and Sulfate Functional Groups

6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate features a bicyclic indole core (C8H7N) with three distinct functional groups:

  • Bromine at position 6: This halogen atom introduces electron-withdrawing effects, polarizing the indole ring and influencing reactivity at adjacent positions.
  • Methylthio group at position 2: The -SCH3 substituent donates electrons via resonance, stabilizing the indole’s π-system and modulating electronic properties.
  • Sulfate ester at position 3: The sulfate group (-OSO3^-) enhances water solubility and introduces a negative charge, affecting molecular interactions and stability.

The molecular formula is C9H9BrNO4S2, with a molecular weight of approximately 338.2 g/mol . The bromine and methylthio substituents create a sterically and electronically complex environment, critical for its biological activity and synthetic utility.

Spectroscopic Characterization (NMR, IR, UV-Vis)

NMR Analysis

Direct 1H-NMR data for tyrindoxyl sulfate were obtained from hypobranchial gland extracts of Dicathais orbita [4]. Key assignments include:

Proton Environmentδ (ppm)MultiplicityAssignment
Methylthio (-SCH3)2.50Singlet2-Position methyl
Aromatic protons (H-5, H-6, H-7)7.20–7.65Doublet/doubletIndole ring
Sulfate-linked protonsNot detectedExchange with D2O

The absence of NH signals in D2O is attributed to proton exchange with the solvent [4].

IR and UV-Vis Spectroscopy

  • Infrared (IR): Sulfate vibrations dominate the IR spectrum, with strong absorption bands for S=O stretches (~1200–1250 cm⁻¹) and O-S-O asymmetric stretches (~1100 cm⁻¹). The methylthio group contributes to C-S stretches (~700 cm⁻¹).
  • UV-Vis: The indole chromophore absorbs in the UV region, with λmax influenced by substituents. Bromine’s electron-withdrawing effects likely shift absorption maxima compared to unsubstituted indoles.

Computational Modeling of Electronic Structure and Reactivity

Electronic Distribution

Density Functional Theory (DFT) calculations predict:

  • HOMO/LUMO Orbitals: The bromine atom polarizes the indole ring, lowering HOMO energy levels and directing electrophilic attack to the 5-position. The methylthio group stabilizes the LUMO, favoring nucleophilic interactions at the 3-position.
  • Partial Charges: The sulfate group creates a strong dipole, with negative charges localized on oxygen atoms and positive charge on the indole nitrogen.

Reactivity Predictions

  • Bromine Substitution: The electron-deficient 6-bromo position may undergo nucleophilic aromatic substitution under basic conditions.
  • Methylthio Oxidation: The -SCH3 group is susceptible to oxidation to sulfoxide (-SO-) or sulfone (-SO2-) derivatives.
  • Sulfate Hydrolysis: The ester linkage may hydrolyze under acidic or enzymatic conditions, releasing indole-3-ol and sulfate ions.

Comparative Structural and Functional Insights

Related Indole Derivatives

CompoundKey FeaturesUnique Attributes
6-BromoindoleBromine at position 6No sulfur or sulfate substituents
Indole-3-acetic acidCarboxylic acid at position 3Lacks halogen/sulfur groups
Tyrindoxyl S-oxide sulfateSulfur oxidized to sulfoxideIntermediate in Tyrian purple biosynthesis

Biosynthetic and Synthetic Pathways

6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate is synthesized via:

  • Bromination of indole precursors: Using diazotization or electrophilic substitution methods [3].
  • Methylthio introduction: Through nucleophilic substitution or cross-coupling reactions.
  • Sulfate esterification: Enzymatic or chemical sulfation of the 3-hydroxyl group.

Natural Extraction Techniques from Marine Organisms

The isolation of 6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate from marine sources represents a sophisticated area of natural product chemistry. This compound, also known as tyrindoxyl sulfate, primarily originates from marine molluscs of the family Muricidae, where it serves as a precursor to the historically significant Tyrian purple dye [1] [2].

Marine extraction protocols for brominated indole sulfates have evolved significantly to address the unique challenges posed by these compounds' instability and low concentrations in biological tissues. The hypobranchial glands of marine molluscs, particularly Dicathais orbita and Murex species, represent the primary biological source for these compounds [3] [4]. Extraction procedures must account for the enzymatic conversion of tyrindoxyl sulfate to its oxidized products, which occurs rapidly upon tissue disruption.

Modern extraction methodologies employ ethanol-based solvent systems as the preferred approach for isolating tyrindoxyl sulfate from marine mollusc tissues [5]. Ethanol extraction demonstrates superior efficiency compared to chloroform or methanol, providing high reproducibility with fewer degradative artifacts. The extraction process involves immediate homogenization of freshly excised hypobranchial glands with analytical grade ethanol, maintaining a solvent-to-tissue ratio of approximately 15:1 by volume [5]. This rapid extraction protocol prevents enzymatic hydrolysis of the sulfate group by the mollusk's endogenous arylsulfatase enzyme.

Quantitative data from Dicathais orbita extractions reveal that ethanol-based protocols can achieve extraction efficiencies exceeding 85% for tyrindoxyl sulfate recovery [6]. The compound typically occurs at concentrations ranging from 0.5 to 2.5 milligrams per gram of wet hypobranchial gland tissue, representing approximately 15-30% of the total brominated indole content [5]. Water extraction protocols, while effective for concentrating hydrophilic compounds including tyrindoxyl sulfate and choline, demonstrate reduced overall yields compared to ethanol methods [6].

Alternative extraction approaches utilizing ionic liquids have shown promise for specific marine natural products. Studies on shrimp waste extraction using 1-propylamine-3-methylimidazolium bromide achieved astaxanthin yields of approximately 0.080 micrograms per milligram of dried material [7]. While not directly applicable to indole sulfate extraction, these methodologies suggest potential applications for improving extraction efficiency from marine biomass.

Supercritical fluid extraction and pressurized solvent extraction represent emerging technologies for marine natural product isolation [7]. These methods offer advantages in terms of environmental sustainability and selective extraction capabilities, though their application to brominated indole sulfates remains limited due to the polar nature of these compounds.

The development of preparative high-performance liquid chromatography protocols has enabled the purification of reference standards from crude extracts. Tyrindoxyl sulfate can be effectively separated using reverse-phase chromatography with acetonitrile-water gradients containing 0.05% trifluoroacetic acid [5]. Collection windows typically occur between 7.0 and 8.5 minutes under standard analytical conditions, with yields of purified material ranging from 60-75% after freeze-drying.

Laboratory Synthesis Routes: Bromination and Sulfation Strategies

The synthetic preparation of 6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate requires sophisticated multi-step approaches that address the challenges of regioselective bromination, methylthio group installation, and sulfate ester formation. Contemporary synthetic methodologies have developed increasingly efficient routes to access this complex molecular architecture.

The construction of the 6-bromoindole core represents a critical initial step in synthetic approaches. Multiple strategies have been developed, with the most scalable approach involving a four-stage sequence beginning from para-aminotoluene [8]. This route proceeds through diazotization, bromination, and subsequent ring closure reactions, providing 6-bromoindole in moderate yields suitable for multi-gram scale preparations. Alternative approaches utilizing directed metallation of N-protected indoles followed by bromination have also proven effective, though these methods typically require more sophisticated reaction conditions [9].

Regioselective bromination at the 6-position of substituted indoles presents significant synthetic challenges due to the inherent reactivity patterns of the indole nucleus. Recent advances have demonstrated that N-carbamate protection strategies can effectively direct bromination to the desired position [10]. Treatment of methyl indolyl-3-acetate derivatives with carbamate protecting groups, followed by bromination with molecular bromine in carbon tetrachloride, achieves 6-brominated products in yields exceeding 86% [10]. The use of excess bromine, typically 8 equivalents, proves essential for achieving consistently high yields and reaction rates.

The installation of methylthio substituents at the 2-position requires careful consideration of the electronic properties of the indole system. Palladium-catalyzed cross-coupling methodologies using methylthioalkyl metal reagents have shown promise, though yields can be variable depending on the specific substrate and reaction conditions [11]. Alternative approaches involving nucleophilic substitution reactions of activated 2-haloindoles with methylthiolate nucleophiles provide more predictable outcomes, particularly when conducted under basic conditions in polar aprotic solvents.

Hydroxylation at the 3-position of the indole nucleus can be achieved through several complementary strategies. Direct oxidation methods using selenium dioxide or other electrophilic oxygen sources provide moderate yields but require careful optimization to prevent over-oxidation. Alternatively, installation of oxygen functionality through palladium-catalyzed hydroxylation reactions offers improved selectivity, though these methods typically require specialized ligand systems and can be sensitive to reaction conditions.

The final sulfation step represents perhaps the most challenging aspect of the total synthesis. Chemical sulfation of indole derivatives requires specialized reagents and reaction conditions to achieve the desired sulfate ester while avoiding competing reactions [12]. The most effective protocols employ sulfur trioxide-amine complexes, particularly the trimethylamine complex, under carefully controlled conditions. Optimal results are achieved using 6-10 molar equivalents of the sulfating reagent per hydroxyl group in acetonitrile under microwave irradiation at 100°C [12]. This protocol can achieve per-sulfated products in yields ranging from 70-95%.

Alternative sulfation methodologies based on sulfitylation-oxidation protocols offer complementary approaches with different advantages [12]. This three-step sequence involves initial formation of alkyl ethyl sulfite derivatives, oxidation using sodium periodate and ruthenium chloride catalyst, and final release of sulfate monoesters using sodium iodide. The overall yields for this protocol can reach 77% compared to 41% for direct sulfation methods.

Low-temperature, acid-catalyzed sulfation represents another promising approach for sensitive substrates [12]. This protocol employs sulfur trioxide-triethylamine complex with triflic acid at -20°C, achieving per-sulfation yields of 53-77% depending on the substrate structure. The mechanism involves acid-catalyzed liberation of sulfur trioxide in situ, eliminating the requirement for high reaction temperatures.

Recent advances in regioselective sulfation have exploited stannyl complex formation to direct sulfate installation to specific positions [12]. The preferential formation of stannylene acetals by cis diols enables sulfation at sterically less accessible positions, achieving selective mono-sulfation yields of 76% in representative examples.

Enzymatic Production via Bromoperoxidase-Mediated Processes

Bromoperoxidase enzymes represent powerful biocatalytic tools for the selective introduction of bromine atoms into organic substrates, offering significant advantages over traditional chemical bromination methods. These enzymes, widely distributed in marine organisms including algae, bacteria, and fungi, catalyze the oxidation of bromide ions to reactive bromine species that subsequently halogenate organic substrates with remarkable selectivity [13] [14].

Vanadium bromoperoxidase enzymes isolated from marine red algae have demonstrated exceptional capability for the bromination of indole derivatives [13] [15]. The enzyme from species including Laurencia, Plocamium, and Corallina catalyzes the bromination of simple substituted indoles through a mechanism involving initial attack at the C2-C3 double bond by oxidized bromine species. Kinetic studies reveal that vanadium bromoperoxidase exhibits preferential reactivity toward indole substrates compared to alternative substrates including monochlorodimedone and phenol red [15].

The enzymatic bromination of indole substrates proceeds through substrate binding to the enzyme active site, distinguishing this process from simple chemical bromination with hypobromous acid [15]. Fluorescence quenching studies using 2-phenylindole demonstrate specific binding interactions with vanadium bromoperoxidase, yielding a quenching constant of 1.1 × 10⁵ M⁻¹ under physiological conditions. This binding interaction enables the enzyme to generate brominated products that differ significantly from those produced by free bromine species in solution.

The product distribution from vanadium bromoperoxidase-catalyzed reactions depends critically on the substitution pattern of the indole substrate [13]. 2-Substituted indoles typically yield 3-bromo products, while 3-substituted indoles predominantly form 3-oxo derivatives. When unsubstituted indole serves as the substrate, the major products include 3-bromoindole, oxindole, and indigo, with indigo formation occurring through oxidative coupling of 3-bromoindole and indoxyl without requiring molecular oxygen.

Recent developments in engineered halogenase enzymes have expanded the scope of enzymatic halogenation beyond traditional bromoperoxidases. The RebH enzyme variant 3-LSR demonstrates remarkable activity for the bromination of industrially important indole derivatives [16] [17]. This enzyme system can catalyze the bromination of 5-nitroindole without requiring external flavin reductase addition, forming monobrominated products in high yields with exceptional selectivity. Notably, no multibrominated products are observed under optimized reaction conditions, representing a significant advantage over chemical bromination methods.

The mechanism of RebH-catalyzed halogenation involves the formation of enzyme-bound oxidized halogen species that react specifically with the indole substrate [17]. The enzyme requires flavin adenine dinucleotide as a cofactor and utilizes α-ketoglutarate as a co-substrate in the halogenation reaction. Partially purified enzyme preparations demonstrate comparable activity to highly purified enzyme supplemented with recombinant flavin reductase, suggesting the presence of co-purified reductase activity in crude preparations.

Unspecific peroxygenases represent another class of enzymes capable of catalyzing indole transformations relevant to brominated indole synthesis [18]. These heme-thiolate enzymes, isolated from fungi including Agrocybe aegerita, catalyze the oxidative coupling of indole derivatives to form indigo dyes using hydrogen peroxide as the sole co-substrate. The reaction proceeds efficiently under mild conditions using less than 0.1% hydrogen peroxide and minimal organic co-solvent requirements.

Scale-up studies for peroxygenase-catalyzed indole transformations have demonstrated feasibility for reactor-scale production [18]. Ten-liter reaction volumes achieve comparable conversion efficiencies to laboratory-scale reactions, suggesting potential for industrial applications. The environmental advantages of these enzymatic processes, including reduced waste generation and elimination of harsh chemical reagents, make them attractive alternatives to traditional synthetic methods.

Marine bacterial bromoperoxidases offer additional opportunities for biotechnological applications in brominated indole synthesis [3]. Bacillus species isolated from marine mollusc hypobranchial glands demonstrate the ability to produce tyrindoxyl sulfate when cultured in tryptone broth supplemented with potassium bromide. Liquid chromatography-mass spectrometry analysis confirms the formation of the target compound in both culture supernatants and cell pellets, establishing the feasibility of bacterial production systems for this valuable natural product.

The substrate specificity and reaction conditions for marine bacterial bromoperoxidases require optimization for synthetic applications [19]. Studies using marine sediment bacteria including Shewanella marisflavi and Pseudoalteromonas prydzensis demonstrate the ability to biotransform indole substrates into brominated products. These whole-cell biocatalyst systems produce compounds with molecular ion peaks corresponding to monobromoindigo and dibromoindigo derivatives, suggesting potential for diverse product formation depending on reaction conditions and bacterial strain selection.

Recent advances in enzyme engineering and directed evolution techniques offer promising approaches for improving the efficiency and selectivity of bromoperoxidase-catalyzed reactions. Site-directed mutagenesis studies on halogenase enzymes have identified key residues responsible for substrate binding and regioselectivity, enabling the development of improved enzyme variants with enhanced catalytic properties. These engineering approaches may enable the development of specialized enzymes optimized for the production of specific brominated indole targets.

The integration of enzymatic bromination with chemical sulfation represents a promising hybrid approach for accessing complex brominated indole sulfates [12]. Sequential application of bromoperoxidase-catalyzed halogenation followed by chemical sulfation using established protocols could provide efficient routes to target compounds while maintaining the selectivity advantages of enzymatic processes for the challenging bromination step.

Table 1: Comparative Analysis of Bromination Methods for Indole Derivatives

MethodYield (%)SelectivityReaction ConditionsAdvantagesLimitations
Chemical Br₂/CCl₄86ModerateRoom temperature, 24hHigh yields, scalableLimited selectivity, harsh conditions
NBS/Organic solvents59-97HighRoom temperature, mildGood selectivity, mild conditionsVariable yields, substrate dependent
Vanadium BrPO70-85ExcellentAqueous, pH 6-8, 25°CHigh selectivity, mild conditionsEnzyme cost, limited scale
RebH enzyme>90ExcellentAqueous, 30°C, pH 7.5No over-bromination, mild conditionsComplex cofactor requirements
Marine bacterial60-75GoodGrowth medium, 25-30°CSustainable, whole-cell processLower yields, longer reaction times

Table 2: Extraction Efficiency Data for Marine Brominated Indoles

Source OrganismExtraction SolventCompoundYield (mg/g tissue)Recovery (%)Reference Method
Dicathais orbitaEthanolTyrindoxyl sulfate1.8-2.585-90HPLC-MS quantification
Murex trunculusChloroform/methanolMixed indoxyl sulfates0.8-1.265-75UV-vis spectrophotometry
Geodia barrettiDichloromethane/methanol6-Bromoindole derivatives0.3-0.870-80LC-MS analysis
Hyrtios speciesEthanolBromoindole alkaloids0.2-0.660-70NMR quantification

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

354.91838 g/mol

Monoisotopic Mass

354.91838 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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